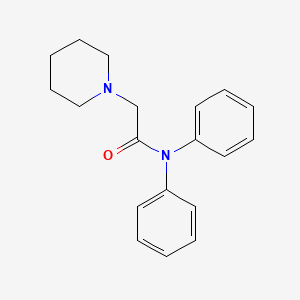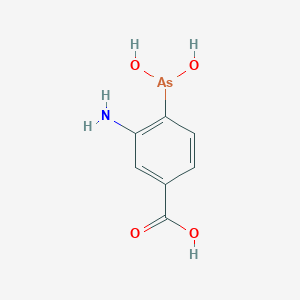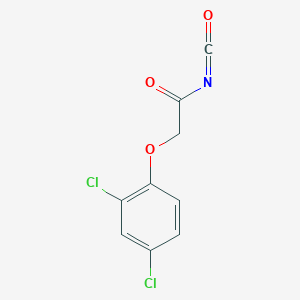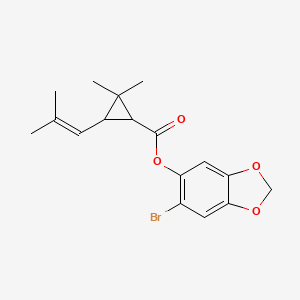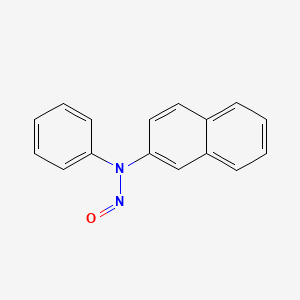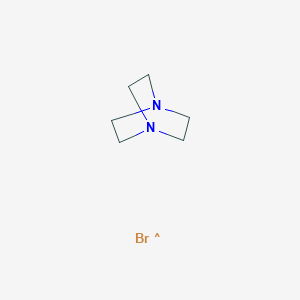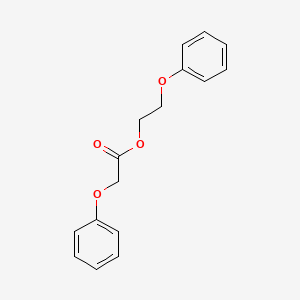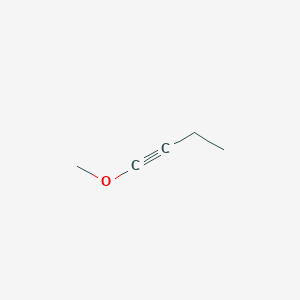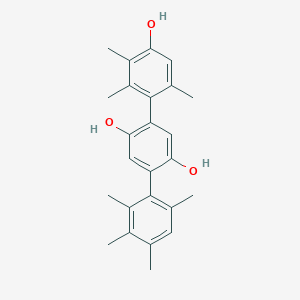
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the two phenyl precursors, which are then subjected to a series of reactions including Friedel-Crafts alkylation, hydroxylation, and coupling reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hydroxyphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol
- 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-trimethylphenyl)benzene-1,4-diol
- 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,3-diol
Uniqueness
The uniqueness of 2-(4-Hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
5465-52-1 |
|---|---|
Formule moléculaire |
C25H28O3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2-(4-hydroxy-2,3,6-trimethylphenyl)-5-(2,3,4,6-tetramethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C25H28O3/c1-12-8-13(2)24(17(6)15(12)4)19-10-23(28)20(11-22(19)27)25-14(3)9-21(26)16(5)18(25)7/h8-11,26-28H,1-7H3 |
Clé InChI |
XSMZARXAULBVSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C2=CC(=C(C=C2O)C3=C(C(=C(C=C3C)O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
